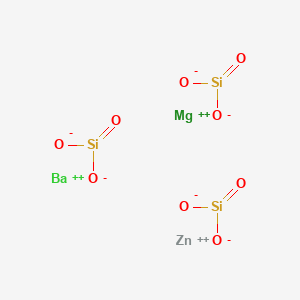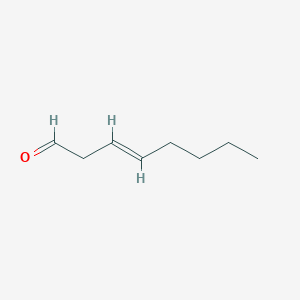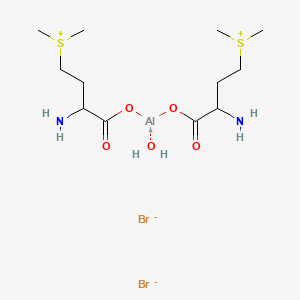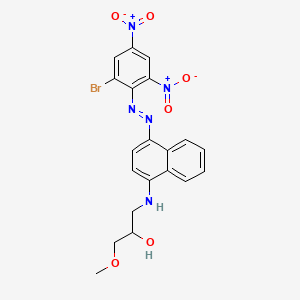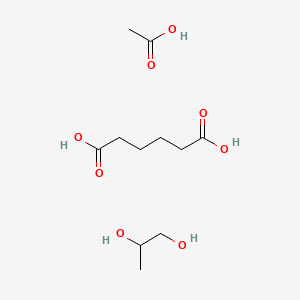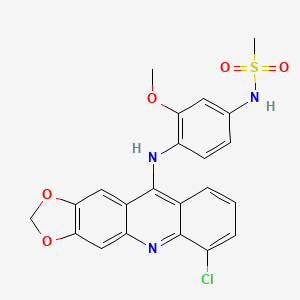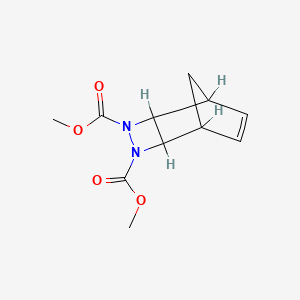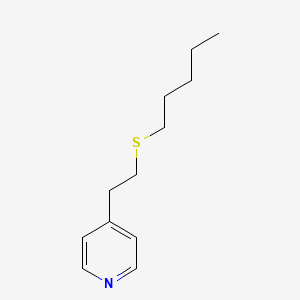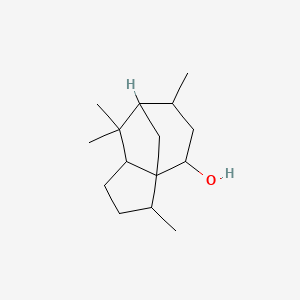
Octahydro-3,6,8,8-tetramethyl-1H-3a,7-methanoazulen-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Octahydro-3,6,8,8-tetramethyl-1H-3a,7-methanoazulen-4-ol is a complex organic compound known for its unique structure and properties. It is a sesquiterpene alcohol derived from natural sources, often found in essential oils. This compound is notable for its applications in various fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Octahydro-3,6,8,8-tetramethyl-1H-3a,7-methanoazulen-4-ol typically involves the hydrogenation of cedrene, a naturally occurring sesquiterpene. The process includes:
Hydrogenation: Cedrene is subjected to hydrogenation under high pressure and temperature in the presence of a catalyst such as palladium or platinum.
Purification: The resulting product is purified through distillation or recrystallization to obtain the desired compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Raw Material Preparation: Cedrene is extracted from natural sources like cedarwood oil.
Catalytic Hydrogenation: The extracted cedrene undergoes catalytic hydrogenation in large reactors.
Separation and Purification: The product is separated and purified using industrial-scale distillation units.
Análisis De Reacciones Químicas
Types of Reactions
Octahydro-3,6,8,8-tetramethyl-1H-3a,7-methanoazulen-4-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further hydrogenate the compound, altering its structure.
Substitution: Halogenation and other substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalysts like palladium on carbon (Pd/C) are used for hydrogenation.
Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂).
Major Products
Oxidation Products: Ketones and aldehydes.
Reduction Products: More saturated hydrocarbons.
Substitution Products: Halogenated derivatives.
Aplicaciones Científicas De Investigación
Octahydro-3,6,8,8-tetramethyl-1H-3a,7-methanoazulen-4-ol has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various conditions.
Industry: Utilized in the formulation of fragrances, flavors, and other consumer products.
Mecanismo De Acción
The mechanism of action of Octahydro-3,6,8,8-tetramethyl-1H-3a,7-methanoazulen-4-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes and receptors involved in inflammatory and microbial pathways.
Pathways: The compound can modulate signaling pathways related to inflammation and microbial growth, leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Cedrol: A sesquiterpene alcohol with similar structural features.
Cedrene: The precursor used in the synthesis of Octahydro-3,6,8,8-tetramethyl-1H-3a,7-methanoazulen-4-ol.
Cedryl Acetate: An ester derivative with distinct properties.
Uniqueness
This compound is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility and importance.
Propiedades
Número CAS |
84752-98-7 |
|---|---|
Fórmula molecular |
C15H26O |
Peso molecular |
222.37 g/mol |
Nombre IUPAC |
2,6,6,8-tetramethyltricyclo[5.3.1.01,5]undecan-10-ol |
InChI |
InChI=1S/C15H26O/c1-9-7-13(16)15-8-11(9)14(3,4)12(15)6-5-10(15)2/h9-13,16H,5-8H2,1-4H3 |
Clave InChI |
SOHGRNINRQNKFM-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC2C13CC(C2(C)C)C(CC3O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



